molecular formula C23H35N3O3 B4956503 1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine

1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine

Cat. No. B4956503
M. Wt: 401.5 g/mol
InChI Key: XGTGZPQLTDHSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine in lab experiments is that it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research of 1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine. One direction is to further investigate its potential therapeutic applications in various diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to study the mechanism of action in more detail to fully understand the biochemical and physiological effects of this compound. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Finally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine involves several steps. The first step involves the reaction of 3-phenoxypropanoic acid with piperidine in the presence of a catalyst to form 1-(3-phenoxypropanoyl)-4-piperidinone. This intermediate is then reacted with 3-bromopropionic acid in the presence of a base to form 3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoic acid. Finally, 1-ethylpiperazine is reacted with 3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoic acid in the presence of a coupling reagent to form 1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine.

Scientific Research Applications

1-Ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[1-(3-phenoxypropanoyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O3/c1-2-24-15-17-26(18-16-24)22(27)9-8-20-10-13-25(14-11-20)23(28)12-19-29-21-6-4-3-5-7-21/h3-7,20H,2,8-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTGZPQLTDHSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpiperazin-1-yl)-3-[1-(3-phenoxypropanoyl)piperidin-4-yl]propan-1-one

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